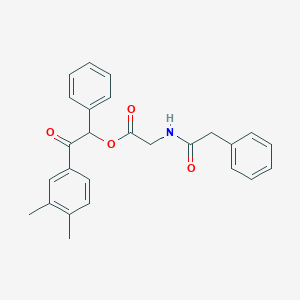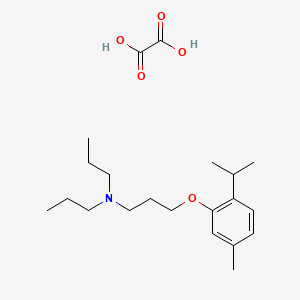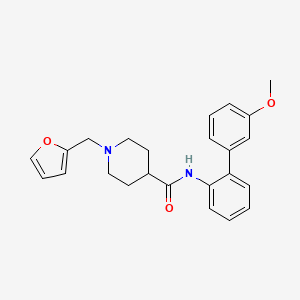![molecular formula C20H30ClNO6 B4041581 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041581.png)
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is an organic compound with a complex molecular structure. It features a morpholine ring substituted with a butyl chain that is further substituted with a chlorinated dimethylphenoxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2,3-dimethylphenol with butyl bromide in the presence of a base to form 4-(4-chloro-2,3-dimethylphenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Wirkmechanismus
The mechanism of action of 4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dimethylphenol: A simpler phenolic compound with similar chlorinated and methylated groups.
2,6-Dimethylmorpholine: The morpholine ring without the butyl and phenoxy substitutions.
4-(4-Chloro-2,3-dimethylphenoxy)butane: An intermediate in the synthesis of the target compound.
Uniqueness
4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of a morpholine ring with a chlorinated dimethylphenoxy butyl chain. This structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
Eigenschaften
IUPAC Name |
4-[4-(4-chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2.C2H2O4/c1-13-11-20(12-14(2)22-13)9-5-6-10-21-18-8-7-17(19)15(3)16(18)4;3-1(4)2(5)6/h7-8,13-14H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJORBAFPBUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-chlorophenoxy)propyl]dimethylamine oxalate](/img/structure/B4041508.png)

![[4-(4-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4041512.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4041515.png)
![3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4041518.png)

![5-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4041521.png)
![1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041537.png)
![4-[4-(2-Chloro-5-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041544.png)

![N-[3-(2-bromophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041564.png)

![1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041577.png)
![1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041589.png)
